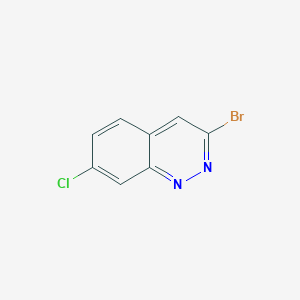

3-Bromo-7-chlorocinnoline

Description

Structure

3D Structure

Properties

CAS No. |

1083181-45-6 |

|---|---|

Molecular Formula |

C8H4BrClN2 |

Molecular Weight |

243.49 g/mol |

IUPAC Name |

3-bromo-7-chlorocinnoline |

InChI |

InChI=1S/C8H4BrClN2/c9-8-3-5-1-2-6(10)4-7(5)11-12-8/h1-4H |

InChI Key |

GRMWYNMWEXGNIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NN=C(C=C21)Br)Cl |

Origin of Product |

United States |

Reactivity and Derivatization of 3 Bromo 7 Chlorocinnoline

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. unistra.fr In substrates containing multiple halogen atoms, such as 3-bromo-7-chlorocinnoline, the regioselectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds. The oxidative addition of the C-X bond to the palladium(0) catalyst is typically the rate-determining step, and the bond strength/reactivity follows the general trend: C-I > C-Br > C-OTf > C-Cl. unistra.frrsc.org Consequently, the C3-Br bond in this compound is expected to be significantly more reactive than the C7-Cl bond, enabling highly selective functionalization at the C3 position under appropriate reaction conditions. Subsequent modification at the less reactive C7 position can often be achieved under more forcing conditions.

The Suzuki-Miyaura coupling is a versatile reaction that forges a C-C bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boron reagents and the generally high yields. nih.gov

For this compound, the Suzuki-Miyaura reaction is predicted to occur with high regioselectivity at the C3 position. By carefully selecting the catalyst, ligand, and base, the C3-Br bond can be selectively coupled with a variety of aryl or heteroaryl boronic acids, yielding 3-aryl-7-chlorocinnoline derivatives while leaving the C7-Cl bond intact for potential subsequent reactions. rsc.orgnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 | Source of the active Pd(0) catalyst. organic-chemistry.org |

| Ligand | PPh3, PCy3, SPhos, XPhos | Stabilizes the catalyst and facilitates the catalytic cycle. libretexts.org |

| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 | Activates the organoboron reagent for transmetalation. organic-chemistry.org |

| Solvent | Toluene/H2O, Dioxane/H2O, DMF | Solubilizes reactants and facilitates the reaction. |

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is unique in its use of a dual catalytic system, typically employing a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. organic-chemistry.orglibretexts.org

When applied to this compound, the Sonogashira coupling is expected to selectively functionalize the C3 position. The greater reactivity of the C-Br bond allows for the introduction of an alkynyl group at this site, producing 3-alkynyl-7-chlorocinnoline derivatives. libretexts.orgscirp.org The C7-Cl position would remain available for further diversification using orthogonal coupling strategies or by employing more vigorous Sonogashira conditions.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | Primary catalyst for the cross-coupling cycle. wikipedia.org |

| Copper(I) Co-catalyst | CuI | Forms a copper acetylide to facilitate transmetalation. wikipedia.org |

| Base | Et3N, Diethylamine, Piperidine | Acts as a base and often as the solvent. wikipedia.org |

| Solvent | DMF, THF, Acetonitrile | Used when the amine base is not the primary solvent. |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is renowned for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org

In the context of this compound, the Negishi coupling would predictably occur at the C3-Br bond. orgsyn.org This selectivity allows for the introduction of a wide range of alkyl or aryl groups via the corresponding organozinc reagent. The reaction's mild conditions and high chemoselectivity make it a powerful method for derivatizing the C3 position while preserving the C7-Cl for subsequent transformations. nih.gov

Table 3: Typical Conditions for Negishi Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd2(dba)3, PdCl2(dppf) | Catalyzes the C-C bond formation. wikipedia.org |

| Ligand | PPh3, dppf, SPhos, CPhos | Stabilizes the catalyst and modulates its reactivity. nih.gov |

| Organometallic Reagent | R-Zn-X (prepared in situ or pre-formed) | Provides the carbon nucleophile for transmetalation. |

| Solvent | THF, Dioxane, DMF | Anhydrous polar aprotic solvents are typically used. |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed method for forming a C-C bond between an unsaturated halide (or triflate) and an alkene. beilstein-journals.orgorganic-chemistry.org This reaction is a fundamental tool for the synthesis of substituted alkenes. mdpi.com

For this compound, the Heck reaction is expected to proceed selectively at the more labile C3-Br bond. This would allow for the vinylation or arylation of the C3 position, leading to the formation of 3-alkenyl-7-chlorocinnoline derivatives. Careful control of reaction conditions is important to achieve high yields and selectivity, as side reactions like dehalogenation can sometimes occur with aryl bromides. beilstein-journals.org

Table 4: Typical Conditions for Heck Reaction of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)2, PdCl2, Pd/C | Source of the active Pd(0) species. organic-chemistry.org |

| Ligand | PPh3, P(o-tol)3 | Often required, especially for less reactive substrates. |

| Base | Et3N, K2CO3, NaOAc | Neutralizes the HX formed during the reaction. organic-chemistry.org |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are commonly used. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a premier method for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. organic-chemistry.org

The reaction with this compound is anticipated to show high selectivity for amination at the C3 position. Utilizing a suitable palladium precatalyst, a specialized biarylphosphine ligand, and a strong base, various primary or secondary amines can be coupled to the C3 position to generate 3-amino-7-chlorocinnoline derivatives. nih.govchemspider.com The C7-Cl bond would typically require a different set of conditions or a more active catalyst system to undergo amination.

Table 5: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. wikipedia.org |

| Ligand | BINAP, XPhos, RuPhos, Josiphos | Bulky, electron-rich phosphine (B1218219) ligands are crucial for efficiency. organic-chemistry.org |

| Base | NaOtBu, KOtBu, LiHMDS, Cs2CO3 | Strong, non-nucleophilic base to deprotonate the amine. nih.gov |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |

The Stille coupling reaction creates a C-C bond by reacting an organotin compound (organostannane) with an sp²-hybridized organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The reaction is highly versatile due to the tolerance of many functional groups and the stability of the organostannane reagents, although the toxicity of tin compounds is a significant drawback. harvard.edulibretexts.org

For this compound, the Stille reaction would proceed with high chemoselectivity at the C3-Br bond over the C7-Cl bond. rsc.org This allows for the introduction of various organic groups (aryl, vinyl, alkyl) from the corresponding organostannane reagent at the C3 position, yielding a functionalized 7-chlorocinnoline (B3246020) intermediate ready for further synthetic elaboration.

Table 6: Typical Conditions for Stille Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd2(dba)3, PdCl2(PPh3)2 | Catalyzes the C-C bond formation. wikipedia.org |

| Ligand | PPh3, P(furyl)3, AsPh3 | Stabilizes the catalyst; sometimes no extra ligand is needed. harvard.edu |

| Additive | CuI, LiCl | Can accelerate the transmetalation step. harvard.edu |

| Solvent | THF, DMF, Toluene, Dioxane | Anhydrous, polar aprotic solvents are common. |

Other Metal-Catalyzed C-O and C-S Cross-Coupling Reactions

While specific examples of C-O and C-S cross-coupling reactions on this compound are not extensively documented in dedicated studies, the reactivity of similar aryl halides suggests that such transformations are highly feasible. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds. mdpi.comrsc.org In principle, both the C3-Br and C7-Cl bonds can participate in these reactions. However, the greater reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed systems would likely allow for selective functionalization at the 3-position.

For C-O bond formation (etherification), catalysts such as palladium or copper complexes would be employed in the presence of an alcohol or phenol (B47542) nucleophile and a suitable base. Similarly, for C-S bond formation (thiolation), a thiol would be used as the nucleophile. The choice of catalyst, ligands, and reaction conditions would be crucial to control the selectivity and achieve high yields. libretexts.org

Table 1: Plausible Metal-Catalyzed C-O and C-S Cross-Coupling Reactions

| Reaction Type | Nucleophile | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| C-O Coupling | Phenol | Pd(OAc)₂, Ligand, Base | 3-Phenoxy-7-chlorocinnoline |

| C-S Coupling | Thiophenol | CuI, Ligand, Base | 7-Chloro-3-(phenylthio)cinnoline |

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated heterocyclic compounds. libretexts.orgcsbsju.edu In this compound, the electron-withdrawing nature of the nitrogen atoms in the cinnoline (B1195905) ring activates the halogenated positions towards attack by nucleophiles. The relative reactivity of the C3-Br versus the C7-Cl bond towards nucleophilic substitution would depend on the specific nucleophile and reaction conditions.

Substitution by Carbon Nucleophiles

The displacement of a halide by a carbon-based nucleophile can be used to form new carbon-carbon bonds. Strong carbon nucleophiles, such as organolithium reagents or Grignard reagents, are typically required. These reactions often proceed via an addition-elimination mechanism. For instance, treatment with an organolithium reagent could potentially lead to the substitution of the bromine atom.

Substitution by Nitrogen-Containing Nucleophiles (Amines, Hydrazines, Azides)

The reaction of this compound with various nitrogen nucleophiles provides a direct route to amino-, hydrazino-, and azido-cinnoline derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity. mdpi.com For example, heating the substrate with an amine, often in the presence of a base, would be expected to substitute one of the halogens. The regioselectivity of this substitution would be a key aspect to determine experimentally.

Substitution by Oxygen and Sulfur Nucleophiles

Oxygen and sulfur nucleophiles, such as alkoxides, phenoxides, and thiolates, can also displace the halogen atoms on the cinnoline ring. rsc.org Thiolate anions are particularly potent nucleophiles and often react readily with haloaromatics. libretexts.orgresearchgate.net These reactions are valuable for introducing ether, thioether, and related functional groups. The reaction conditions, such as solvent and temperature, would influence the outcome and selectivity of the substitution.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile Type | Nucleophile Example | Potential Product Structure |

|---|---|---|

| Carbon | Organolithium (R-Li) | 7-Chloro-3-R-cinnoline |

| Nitrogen | Ammonia (NH₃) | 3-Amino-7-chlorocinnoline |

| Oxygen | Sodium Methoxide (NaOCH₃) | 7-Chloro-3-methoxycinnoline |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 7-Chloro-3-(phenylthio)cinnoline |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful technique for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.orgtcnj.edu This reaction is typically performed at low temperatures using organolithium reagents like n-butyllithium. nih.gov Given the higher reactivity of bromine compared to chlorine in this exchange, it is expected that this compound would selectively undergo bromine-lithium exchange at the 3-position. wikipedia.org

The resulting 7-chloro-3-lithiocinnoline intermediate is a potent nucleophile and can be "quenched" by adding an electrophile to the reaction mixture. This two-step sequence allows for the introduction of a wide variety of substituents at the 3-position.

Table 3: Halogen-Metal Exchange and Quenching Sequences

| Step 1: Reagent | Intermediate | Step 2: Electrophile (E⁺) | Final Product |

|---|---|---|---|

| n-BuLi | 7-Chloro-3-lithiocinnoline | Dimethylformamide (DMF) | 7-Chloro-cinnoline-3-carbaldehyde |

| n-BuLi | 7-Chloro-3-lithiocinnoline | Carbon Dioxide (CO₂) | 7-Chloro-cinnoline-3-carboxylic acid |

| n-BuLi | 7-Chloro-3-lithiocinnoline | Methyl Iodide (CH₃I) | 7-Chloro-3-methylcinnoline |

Electrophilic Aromatic Substitution on the Cinnoline Ring System

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two nitrogen atoms. reddit.comdalalinstitute.com Reactions typically require harsh conditions, and the substitution occurs on the benzene (B151609) ring portion of the molecule rather than the pyridazine (B1198779) ring.

Functional Group Transformations on the Cinnoline Scaffold (beyond direct halogen reactivity)

The reactivity of the cinnoline core, a diazine system, is influenced by the electron-withdrawing nature of the two nitrogen atoms and the attached halogen atoms. These features render the ring system susceptible to a range of transformations.

The cinnoline ring system is generally prone to both oxidation and reduction reactions, which can be modulated by the substituents present.

Oxidation: The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides. Treatment of substituted cinnolines with oxidizing agents such as peroxy acids (e.g., m-CPBA) typically leads to the formation of the corresponding N-oxides. The position of oxidation (N-1 vs. N-2) would be influenced by the electronic effects of the bromo and chloro substituents. Given the electron-withdrawing nature of the halogens, the oxidation would likely require relatively strong oxidizing conditions.

Reduction: The cinnoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) can lead to the reduction of the heterocyclic ring, potentially yielding dihydrocinnoline (B15445986) or even tetrahydrocinnoline derivatives. The specific outcome would depend on the reaction conditions, including pressure, temperature, and catalyst choice. Alternatively, dissolving metal reductions (e.g., sodium in liquid ammonia) could also be employed to achieve different degrees of reduction.

It is important to note that if side-chains were present on the cinnoline ring, their susceptibility to oxidation or reduction would also need to be considered in parallel with the transformations of the core heterocyclic structure.

The cinnoline ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile, although its aromatic character can make it less reactive than non-aromatic counterparts.

As a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), the electron-deficient nature of the cinnoline ring, enhanced by the bromo and chloro substituents, would favor reactions with electron-rich dienophiles. The regioselectivity of such reactions would be dictated by the electronic and steric influences of the substituents on the cinnoline core.

Conversely, the C=C bonds within the carbocyclic portion of the cinnoline could potentially act as dienophiles in reactions with highly reactive dienes. However, this mode of reactivity is generally less common for aromatic and heteroaromatic systems.

Regioselectivity and Site-Selectivity in Derivatization of this compound

The derivatization of this compound is expected to be highly regioselective, governed by the inherent electronic properties of the cinnoline nucleus and the directing effects of the two halogen substituents.

The bromine atom at the 3-position and the chlorine atom at the 7-position are located on different rings of the bicyclic system. The reactivity of these two positions towards nucleophilic substitution or metal-catalyzed cross-coupling reactions would differ.

Position 3 (Bromo): The C-Br bond at the 3-position is adjacent to a ring nitrogen atom, which significantly activates it towards nucleophilic aromatic substitution (SNAr). This position would be the preferred site for attack by a wide range of nucleophiles. Additionally, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Therefore, selective functionalization at the 3-position should be readily achievable by choosing appropriate reaction conditions.

Position 7 (Chloro): The C-Cl bond at the 7-position is on the carbocyclic ring and is less activated towards SNAr compared to the C-3 position. However, it can still undergo substitution under more forcing conditions or be activated by a strongly electron-withdrawing group elsewhere on the ring. In cross-coupling reactions, the C-Cl bond would typically react after the C-Br bond, allowing for sequential derivatization. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective reaction at the C-Cl bond while leaving the C-Br bond intact, or to achieve di-substitution.

This differential reactivity provides a powerful tool for the regioselective synthesis of a diverse array of polysubstituted cinnoline derivatives.

| Position | Halogen | Expected Reactivity in Nucleophilic Aromatic Substitution | Expected Reactivity in Palladium-Catalyzed Cross-Coupling |

| 3 | Bromine | High | High (more reactive than C-Cl) |

| 7 | Chlorine | Moderate | Moderate (less reactive than C-Br) |

Mechanistic Investigations of 3 Bromo 7 Chlorocinnoline Reactions

Elucidation of Reaction Pathways in Cinnoline (B1195905) Synthesis

The synthesis of the cinnoline core, a key structural motif in many biologically active compounds, can be achieved through various routes. nih.govijariit.com Understanding the mechanistic underpinnings of these synthetic pathways is essential for controlling product formation and yield.

Intramolecular Cyclization Mechanisms and Intermediates

A common strategy for constructing the cinnoline ring system involves intramolecular cyclization. nih.govacs.org One such method starts from the diazotization of ortho-amino-phenylpropionic acid, where the resulting arenediazonium salt undergoes cyclization to form the cinnoline ring. ijariit.com

Another approach involves the cyclization of 2-azobiaryls, which can be promoted by copper(II) or electrochemical oxidation. acs.org The proposed mechanism for this transformation begins with a single-electron transfer (SET) from the external aromatic ring to the oxidant, forming a radical cationic intermediate. This is followed by an intramolecular cyclization via nucleophilic addition of the azo group, leading to a second SET and subsequent removal of an acetic acid molecule to yield the benzo[c]cinnoline (B3424390) salt. acs.org

Transition-metal-free methods have also been developed. For instance, the reaction of 2-nitrobenzyl alcohol and benzylamine (B48309) can produce cinnolines through a series of steps. nih.govrsc.org Mechanistic studies indicate the involvement of an intramolecular redox reaction, condensation, azo isomerization to a hydrazone, cyclization, and finally aromatization to give the desired cinnoline product. nih.govrsc.org The formation of a 2-nitrosobenzaldehyde intermediate is a critical step in this pathway. nih.govrsc.org

The Richter reaction, involving the cyclization of o-(buta-1,3-diynyl)arenediazonium salts, has been proposed for synthesizing 4-bromo-3-ethynylcinnolines. While initially thought to proceed via diazonium ion addition to the triple bond, a more probable mechanism is electrocyclization. researchgate.net

| Cyclization Method | Key Intermediates | Promoter/Conditions | Reference |

| Diazotization of o-amino-phenylpropionic acid | Arenediazonium salt | Diazotizing agents | ijariit.com |

| Oxidation of 2-azobiaryls | Radical cationic intermediate | Copper(II) or Electrochemical Oxidation | acs.org |

| Reaction of 2-nitrobenzyl alcohol and benzylamine | 2-nitrosobenzaldehyde, hydrazone | Base-promoted, transition-metal-free | nih.govrsc.org |

| Richter Reaction | o-(buta-1,3-diynyl)arenediazonium salt | HBr | researchgate.net |

Proposed Radical and Ionic Mechanisms in Halogenation Processes

The introduction of halogen atoms onto the cinnoline scaffold is a key step in producing compounds like 3-bromo-7-chlorocinnoline. Halogenation reactions can proceed through either radical or ionic pathways, depending on the reagents and conditions employed.

For instance, the synthesis of benzo[c]cinnoline N-oxides from chlorinated 2,2'-dinitrobiphenyls involves a radical-mediated cyclization. The treatment of 2-chloro-2'-nitrobiphenyl with sodium polysulfide in methanol (B129727) is believed to generate the N-oxide derivative through a radical chain mechanism. The presence of electron-withdrawing chlorine substituents can accelerate the cyclization by stabilizing radical intermediates.

In contrast, ionic mechanisms are also prevalent. The generation of β-haloalkoxysulfonium ions from the reaction of electrochemically generated Br+ or I+ ions with alkenes in the presence of dimethyl sulfoxide (B87167) (DMSO) represents an ionic pathway. The subsequent reactions of these intermediates are influenced by the base used. beilstein-journals.org While direct evidence for the halogenation mechanism of the cinnoline core to this compound is not extensively detailed in the provided results, the principles of electrophilic aromatic substitution are likely to apply, where the halogen acts as an electrophile attacking the electron-rich cinnoline ring.

Mechanisms of Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the functionalization of this compound. numberanalytics.comnih.goveie.gr The general mechanism for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.orgchemrxiv.org

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition is typically the initial step in the catalytic cycle, where the aryl halide (in this case, this compound) reacts with a low-valent metal catalyst, such as Pd(0). numberanalytics.comlibretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)). libretexts.orgyoutube.com The oxidative addition is a concerted process for many substrates. youtube.com

Reductive elimination is the final step of the catalytic cycle, where the two organic groups coupled to the metal center are eliminated to form the final product, and the metal catalyst is regenerated in its low-valent state. libretexts.orgyoutube.com This process is the microscopic reverse of oxidative addition. youtube.com For reductive elimination to occur, the ligands to be coupled must typically be in a cis orientation to each other on the metal center. libretexts.org The rate of reductive elimination is often influenced by the steric and electronic properties of the ligands and the metal center, with more sterically hindered and electron-poor metal centers generally favoring faster elimination. youtube.com

| Catalytic Step | Description | Change in Metal Oxidation State | Key Features |

| Oxidative Addition | The aryl halide adds to the metal center, breaking the C-X bond. | Increases by two (e.g., Pd(0) to Pd(II)) | Often the rate-determining step. numberanalytics.com |

| Reductive Elimination | The two coupled groups are eliminated from the metal center, forming the product. | Decreases by two (e.g., Pd(II) to Pd(0)) | Requires cis orientation of ligands. libretexts.org |

Transmetalation Steps and Ligand Effects in Catalytic Cycles

Transmetalation is the step where an organic group is transferred from one metal (often in an organometallic reagent like an organoboron or organotin compound) to the palladium catalyst. numberanalytics.comnih.gov This step is crucial for introducing the new organic fragment that will be coupled to the cinnoline core. The mechanism of transmetalation can vary depending on the organometallic reagent used. nih.gov For Suzuki-Miyaura coupling, which utilizes organoboron reagents, the transmetalation is thought to proceed through an intermediate containing a Pd-O-B linkage. chemrxiv.org

Ligand effects are paramount in metal-catalyzed cross-coupling reactions. The ligands coordinated to the metal center influence its reactivity, stability, and selectivity. numberanalytics.com Bulky, electron-rich phosphine (B1218219) ligands, such as those used in Buchwald-Hartwig amination, are known to facilitate oxidative addition and stabilize the resulting palladium(II) intermediates. numberanalytics.com The nature of the ligand can also affect the rate of reductive elimination and even influence the regioselectivity of the reaction, as seen in cases of "ring walking" where the catalyst migrates along a pi system. nih.gov In some instances, the choice of ligand can be the deciding factor in whether a reaction proceeds efficiently. nih.gov

Nucleophilic Aromatic Substitution Mechanisms on Halocinnolines

Halocinnolines, such as this compound, can undergo nucleophilic aromatic substitution (SNA_r_), where a nucleophile displaces one of the halogen atoms. wikipedia.orgbyjus.com This reaction is particularly favorable when the aromatic ring is activated by electron-withdrawing groups, which is the case for the nitrogen-containing cinnoline ring system. wikipedia.orgmasterorganicchemistry.com

The most common mechanism for SNA_r_ is the addition-elimination pathway . pressbooks.publibretexts.org This two-step process begins with the attack of the nucleophile on the carbon atom bearing the leaving group (the halogen). libretexts.org This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. masterorganicchemistry.comlibretexts.org The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro groups or, in this case, the nitrogen atoms of the cinnoline ring. wikipedia.orgpressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product. pressbooks.pub

Influence of Solvent Systems and Catalysts on Reaction Mechanisms

The reactivity of this compound is significantly governed by the choice of solvent and the presence of a catalyst. These factors can dictate the reaction pathway, influence reaction rates, and determine the regioselectivity of the functionalization.

Solvents play a multifaceted role in chemical reactions, including the solubilization of reactants, stabilization of transition states, and in some cases, direct participation in the reaction mechanism. researchgate.netthieme-connect.de The polarity of the solvent is a critical parameter. Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize charged intermediates like carbocations that may form during nucleophilic substitution reactions. acs.org In contrast, polar aprotic solvents, like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), lack acidic protons and are effective at solvating cations while leaving anions relatively free, which can enhance the reactivity of anionic nucleophiles. uci.edu

For this compound, which possesses two distinct carbon-halogen bonds, the solvent can influence which site is more susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atoms in the cinnoline ring system, coupled with the inductive effects of the halogen substituents, renders the C-3 and C-7 positions electrophilic. The choice of solvent can modulate the relative reactivity of these sites.

Catalysts are instrumental in many transformations of halo-aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov In the context of this compound, a palladium catalyst, in conjunction with a suitable ligand and base, can facilitate the selective coupling at either the C-3 or C-7 position. The choice of ligand is crucial as it influences the steric and electronic environment around the palladium center, thereby controlling the catalytic activity and selectivity. nih.gov For instance, bulky phosphine ligands are often employed to promote the desired cross-coupling reaction while minimizing side reactions. beilstein-journals.org

The interplay between the solvent and catalyst system is also a key consideration. The solvent can affect the solubility and stability of the catalyst, as well as the rate of the catalytic cycle's individual steps, including oxidative addition and reductive elimination. mdpi.com

Below is a table summarizing the general influence of solvent and catalyst types on reactions involving halo-aromatic compounds, which can be extrapolated to this compound.

| Reaction Type | Solvent System | Catalyst System | Mechanistic Influence |

| Nucleophilic Aromatic Substitution (SNAr) | Polar Aprotic (e.g., DMF, DMSO) | Often base-mediated, may not require a metal catalyst. | Enhances the nucleophilicity of the attacking species. The rate is dependent on the stability of the Meisenheimer intermediate. |

| Suzuki-Miyaura Coupling | Aprotic solvents (e.g., Toluene, Dioxane) often with an aqueous base | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a phosphine ligand and a base (e.g., Na₂CO₃, K₂CO₃). mdpi.com | The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the cross-coupled product. mdpi.com |

| Heck Coupling | Polar Aprotic (e.g., DMF, Acetonitrile) | Pd(0) or Pd(II) catalyst with a phosphine ligand and a base (e.g., Et₃N). | Involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and β-hydride elimination. |

| Sonogashira Coupling | Amine solvents (e.g., Triethylamine) often with a co-solvent like THF | Pd(0) catalyst, a copper(I) co-catalyst (e.g., CuI), a phosphine ligand, and a base. | The palladium catalyst facilitates the coupling of the aryl halide with a terminal alkyne, with the copper co-catalyst activating the alkyne. |

Stereochemical Aspects of Cinnoline Transformations

The stereochemistry of reactions involving this compound becomes particularly relevant when chiral reagents, catalysts, or auxiliaries are employed, or when the transformation leads to the formation of a new stereocenter. The planar, aromatic nature of the cinnoline ring itself does not possess a stereocenter. However, reactions at the substituent positions or those that result in the formation of a chiral axis can introduce stereochemical complexity.

For instance, in asymmetric cross-coupling reactions, the use of a chiral ligand on the metal catalyst can induce enantioselectivity in the product. nih.gov The design of such chiral ligands is a significant area of research, aiming to create a chiral pocket around the metal center that can effectively discriminate between the two enantiotopic faces of a prochiral substrate or transition state. rroij.com

If a substituent introduced at the C-3 or C-7 position contains a stereocenter, the reaction may proceed with either retention or inversion of configuration, depending on the mechanism. For example, an SN2-type reaction at a chiral side chain would typically result in an inversion of stereochemistry. uci.edu

Furthermore, the introduction of bulky groups onto the cinnoline core can lead to atropisomerism if the rotation around a single bond is sterically hindered. While less common for simple substituted cinnolines, highly functionalized derivatives could potentially exhibit this form of axial chirality.

The stereochemical outcome of reactions can be analyzed using various techniques, including chiral chromatography, polarimetry, and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating or shift reagents.

Computational and Theoretical Studies on 3 Bromo 7 Chlorocinnoline

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular and electronic characteristics of a compound like 3-Bromo-7-chlorocinnoline. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Geometry Optimization and Conformational Landscapes

A foundational step in any computational study is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The cinnoline (B1195905) core is largely planar, but the presence of the bromine and chlorine substituents could introduce minor deviations. Analysis of the conformational landscape would explore any potential rotational isomers, although for a rigid aromatic system like this, significant conformational diversity is not expected.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital from which an electron is most easily removed, is associated with the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO, the orbital that most readily accepts an electron, indicates the molecule's electrophilic character.

For this compound, a theoretical study would calculate the energies of the HOMO and LUMO. The energy gap between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. One would anticipate the electron-withdrawing effects of the nitrogen atoms and the halogen substituents to significantly influence the energies and localizations of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and not based on published experimental or calculated data.)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. Indicates nucleophilicity. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electrophilicity. |

| HOMO-LUMO Gap (ΔE) | - | Energy difference between HOMO and LUMO. Relates to chemical reactivity and stability. |

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen atoms. Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. For this compound, an ESP map would likely show negative potential around the two nitrogen atoms of the cinnoline ring and potentially influenced by the halogen substituents, highlighting the primary sites for intermolecular interactions.

Reaction Mechanism Elucidation via Advanced Computational Methods

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Calculations and Activation Energy Barriers

When this compound undergoes a chemical reaction, it must pass through a high-energy state known as the transition state. Computational methods can be used to locate the geometry of this transient species and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate. For instance, in a nucleophilic aromatic substitution reaction involving this compound, calculations could determine the activation barriers for substitution at the bromine- or chlorine-bearing carbons, predicting which site is more reactive.

Table 2: Illustrative Activation Energy Data for a Hypothetical Reaction (Note: This table is illustrative and not based on published experimental or calculated data.)

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Nucleophilic attack at C3-Br | - | - | - |

| Nucleophilic attack at C7-Cl | - | - | - |

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been located. This analysis maps the reaction pathway from the transition state downhill to both the reactants and the products. By following the IRC, chemists can verify that the identified transition state correctly connects the desired reactants and products, ensuring the proposed mechanism is energetically feasible. For a reaction involving this compound, an IRC analysis would provide a detailed visualization of the atomic motions as the reaction progresses, confirming the mechanistic pathway.

Substituent Effects and Reactivity Descriptors in Halocinnoline Systems

The electronic character and reactivity of the cinnoline core are significantly influenced by the presence of halogen substituents. In this compound, both a bromine atom at the 3-position and a chlorine atom at the 7-position exert distinct electronic effects that modulate the properties of the heterocyclic system. These effects are primarily a combination of inductive and resonance effects. ucsb.eduucalgary.ca

Halogens are generally considered inductively electron-withdrawing groups (EWGs) due to their high electronegativity. ucsb.edu This inductive effect involves the polarization of the sigma (σ) bonds, leading to a decrease in electron density at the carbon atoms to which they are attached. In this compound, both the C-Br and C-Cl bonds are polarized towards the halogen atoms. This withdrawal of electron density deactivates the ring system to some extent, making it less susceptible to electrophilic attack compared to unsubstituted cinnoline. ucalgary.ca

To quantify these substituent effects and predict chemical behavior, a range of reactivity descriptors derived from computational methods like Density Functional Theory (DFT) are employed. mdpi.combanglajol.info These descriptors provide insight into the molecule's stability, and the likely sites for nucleophilic or electrophilic attack.

Key Reactivity Descriptors:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the electron-withdrawing halogens are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted cinnoline.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. mdpi.com Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A larger value indicates greater stability. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov In this compound, regions of negative potential would be expected around the nitrogen atoms of the cinnoline ring, while positive potential would be localized near the hydrogen atoms and, to a lesser extent, the halogen substituents.

The table below illustrates the kind of data that would be generated from a DFT study on this compound, providing a quantitative basis for understanding its reactivity.

| Descriptor | Definition | Expected Influence of Substituents |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Lowered by the electron-withdrawing Br and Cl atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Significantly lowered by the electron-withdrawing Br and Cl atoms. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability and reactivity. | The gap might be altered, influencing the molecule's overall reactivity. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud; a measure of stability. | Likely increased due to the presence of electronegative halogens. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | Increased due to the electron-withdrawing nature of the halogens. |

Molecular Dynamics Simulations and Intermolecular Interactions (if applicable to reactivity)

While quantum mechanical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, including their interactions with other molecules such as solvents or biological macromolecules. nih.gov MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. nih.gov

For a molecule like this compound, MD simulations could be particularly relevant for understanding its reactivity in a condensed phase. For instance, simulations could model how the molecule interacts with solvent molecules, which can affect reaction rates and pathways. The simulations can reveal the structure of the solvent shell around the molecule and the dynamics of solvent reorganization during a chemical process. rsc.org

Furthermore, if this compound were to be studied for its potential to interact with a biological target, such as an enzyme or a receptor, MD simulations would be an invaluable tool. nih.gov These simulations can predict the binding mode of the molecule within a protein's active site and estimate the stability of the resulting complex. By simulating the dynamic interactions between the ligand and the protein, researchers can identify key intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that contribute to binding affinity.

A significant intermolecular interaction that could be relevant for this compound is halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a lone pair on a nitrogen or oxygen atom. rsc.org Both the bromine and chlorine atoms in this compound have the potential to form halogen bonds, which could play a crucial role in its interactions with other molecules. MD simulations, particularly those employing advanced force fields that can accurately model halogen bonding, could elucidate the importance of these interactions in determining the molecule's behavior and reactivity in complex environments.

The table below outlines the types of insights that could be gained from molecular dynamics simulations of this compound.

| Simulation Focus | Potential Insights | Relevance to Reactivity |

| Solvation Studies | Preferred solvent coordination, structure of the solvation shell, and hydrogen/halogen bonding with solvent. | Understanding how the solvent environment can influence reaction mechanisms and rates. |

| Protein-Ligand Docking and MD | Prediction of binding poses in a biological target, calculation of binding free energies. | Elucidating potential mechanisms of biological activity by identifying key interactions that stabilize the molecule in a binding site. |

| Intermolecular Self-Assembly | Investigation of how molecules of this compound might interact with each other in the solid state. | Understanding crystal packing forces, which can be influenced by halogen bonding and π-π stacking. |

Advanced Spectroscopic Analysis in Cinnoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-Bromo-7-chlorocinnoline, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for assigning every proton and carbon signal unequivocally.

The expected ¹H NMR spectrum would show four distinct signals in the aromatic region. The proton at position 4 (H-4) is anticipated to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom (N-2) and the electron-withdrawing effect of the bromine at C-3. The remaining protons on the chlorinated ring (H-5, H-6, and H-8) would appear as a distinct spin system. Their chemical shifts are influenced by the chloro substituent and the fused heterocyclic ring.

The ¹³C NMR spectrum would display signals for all eight carbon atoms of the cinnoline (B1195905) core. The carbons directly bonded to the electronegative nitrogen, bromine, and chlorine atoms (C-3, C-4a, C-7, and C-8a) would show characteristic downfield shifts.

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would establish the connectivity between the protons on the carbocyclic ring (H-5, H-6, and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help to confirm the regiochemistry and conformation. For example, a NOESY cross-peak between H-4 and H-5 would provide definitive evidence for the substituent positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Position | Atom | Predicted Chemical Shift (ppm) | Key HMBC Correlations |

| 4 | ¹H | 9.1 - 9.4 | C-3, C-4a, C-8a |

| 5 | ¹H | 7.8 - 8.1 | C-7, C-8a |

| 6 | ¹H | 7.6 - 7.9 | C-8 |

| 8 | ¹H | 8.2 - 8.5 | C-4a, C-6, C-7 |

| 3 | ¹³C | 125 - 128 | H-4 |

| 4 | ¹³C | 150 - 153 | H-5 |

| 4a | ¹³C | 128 - 131 | H-4, H-5, H-8 |

| 5 | ¹³C | 129 - 132 | H-6 |

| 6 | ¹³C | 130 - 133 | H-5, H-8 |

| 7 | ¹³C | 135 - 138 | H-5, H-6, H-8 |

| 8 | ¹³C | 124 - 127 | H-6 |

| 8a | ¹³C | 148 - 151 | H-4, H-5 |

In-situ or reaction monitoring NMR allows chemists to observe a reaction as it happens inside the NMR tube. This powerful technique can be used to track the formation of this compound from its precursors, or to study its subsequent reactions. By acquiring spectra at regular intervals, it is possible to identify and quantify reactants, intermediates, products, and byproducts over time. This data provides invaluable mechanistic insights, helping to optimize reaction conditions such as temperature, catalyst loading, and reaction time, and to understand the underlying reaction pathways.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. aub.edu.lb It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). For this compound (C₈H₄BrClN₂), HRMS would provide an experimental mass that can be compared to the calculated theoretical mass, confirming the molecular formula.

The presence of bromine and chlorine atoms would generate a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, while chlorine has two isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. The resulting combination gives a characteristic M, M+2, and M+4 peak cluster, which is a clear fingerprint for a compound containing one bromine and one chlorine atom.

Analysis of the fragmentation pattern provides further structural confirmation. In electron impact (EI) ionization, cinnoline derivatives are known to undergo characteristic fragmentation, often initiated by the loss of a molecule of nitrogen (N₂). ljmu.ac.uk Subsequent fragmentation could involve the loss of acetylene (B1199291) (C₂H₂) or halogen radicals. ljmu.ac.ukthieme-connect.de

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Identity |

| [C₈H₄⁷⁹Br³⁵ClN₂]⁺ | 241.9270 | Molecular Ion [M]⁺ |

| [C₈H₄⁸¹Br³⁵ClN₂]⁺ | 243.9250 | Isotopic Peak [M+2]⁺ |

| [C₈H₄⁷⁹Br³⁷ClN₂]⁺ | 243.9241 | Isotopic Peak [M+2]⁺ |

| [C₈H₄⁸¹Br³⁷ClN₂]⁺ | 245.9221 | Isotopic Peak [M+4]⁺ |

| [C₈H₄⁷⁹Br³⁵Cl]⁺ | 213.9287 | [M-N₂]⁺ |

| [C₈H₃⁷⁹Br³⁵Cl]⁺ | 212.9209 | [M-N₂-H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The cinnoline ring system is an aromatic chromophore, and as such, it exhibits characteristic absorption bands in the UV-Vis region. These absorptions are typically due to π→π* and n→π* transitions. thieme-connect.de

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in intensity and appear at shorter wavelengths. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, are lower in intensity and occur at longer wavelengths. publish.csiro.au The presence of halogen substituents (bromine and chlorine) acting as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent cinnoline molecule, due to the extension of the conjugated system by the lone pairs on the halogens. rsc.orgbeilstein-journals.org

Table 3: Expected UV-Vis Absorption Maxima for this compound (in Ethanol)

| Transition Type | Expected λₘₐₓ (nm) | Description |

| π→π | 220 - 240 | High-energy transition of the aromatic system. |

| π→π | 310 - 330 | Lower-energy transition of the conjugated system. thieme-connect.dersc.org |

| n→π* | 380 - 410 | Low-intensity transition involving nitrogen lone pairs. thieme-connect.de |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, the IR spectrum would provide key information about the aromatic rings and the carbon-halogen bonds.

The spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring system are expected in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings. The C-Cl and C-Br stretching vibrations are found in the fingerprint region at lower wavenumbers. thepharmajournal.com

Table 4: Characteristic IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1610 - 1580 | Aromatic C=C Stretch |

| 1550 - 1480 | C=N Stretch |

| 1470 - 1430 | Aromatic C=C Stretch |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend |

| 800 - 600 | C-Cl Stretch |

| 650 - 515 | C-Br Stretch |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an exact three-dimensional model of the molecule. growingscience.com

For this compound, a successful crystallographic analysis would confirm the planarity of the bicyclic system and reveal the precise spatial arrangement of the bromo and chloro substituents. Furthermore, it would provide insight into the intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the solid-state packing of the molecules. While no crystal structure for this compound is currently reported, analysis of similar cinnoline derivatives confirms the utility of this technique for establishing absolute structure. researchgate.net

Synthetic Utility of 3 Bromo 7 Chlorocinnoline As a Chemical Synthon

Building Block for the Construction of Complex Fused Heterocyclic Systems

The presence of both bromo and chloro substituents on the cinnoline (B1195905) core at positions 3 and 7 respectively, provides orthogonal handles for sequential cross-coupling reactions, making 3-bromo-7-chlorocinnoline an ideal precursor for the synthesis of complex fused heterocyclic systems. The bromine at the 3-position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the chlorine at the 7-position. This difference in reactivity allows for the selective introduction of various substituents at the 3-position while leaving the 7-chloro group intact for subsequent transformations.

For instance, the Sonogashira coupling of a related compound, 3-bromo-4-chlorocinnoline, with terminal alkynes proceeds selectively at the 3-position, yielding 4-chloro-3-alkynylcinnolines. thieme-connect.de This selectivity is crucial for the regiocontrolled synthesis of fused systems. The resulting alkynylcinnoline can then undergo intramolecular cyclization or further intermolecular reactions at the alkyne moiety to construct fused rings. A similar reactivity pattern can be anticipated for this compound, enabling the synthesis of a variety of fused heterocycles such as thieno[3,2-c]cinnolines, pyrrolo[3,2-c]cinnolines, and furo[3,2-c]cinnolines. researchgate.net

The following table summarizes representative conditions for the synthesis of fused systems from halocinnolines, which can be adapted for this compound.

| Starting Material (Analogue) | Reagent | Catalyst/Conditions | Product | Reference |

| 3-(Alk-1-ynyl)-4-bromocinnoline | Methylamine | - | Pyrrolo[3,2-c]cinnoline | researchgate.net |

| 3-(Alk-1-ynyl)-4-bromocinnoline | Na2S | - | Thieno[3,2-c]cinnoline | researchgate.net |

| 3-(Alk-1-ynyl)-4-bromocinnoline | Ethynylbenzene | - | 3,4-Diethynylcinnoline | researchgate.net |

| 4-Bromo-6-arylcinnoline | Sodium azide | - | 4-Azido-6-arylcinnoline | researchgate.net |

These examples highlight the potential of using the bromo and chloro substituents as stepping stones for the construction of diverse and complex fused heterocyclic frameworks with potential applications in medicinal chemistry and materials science. sioc-journal.cn

Precursor for Advanced Organic Materials and Polymers

The rigid, planar structure of the cinnoline ring system, combined with the potential for extensive functionalization, makes this compound an attractive building block for advanced organic materials and polymers. The bromo and chloro groups can be utilized as points of attachment for polymerizable groups or for incorporation into larger conjugated systems.

For example, through sequential cross-coupling reactions, it is possible to introduce moieties that can undergo polymerization, leading to the formation of cinnoline-containing polymers. These polymers are of interest due to their potential electronic and photophysical properties. The incorporation of the electron-deficient cinnoline nucleus into a polymer backbone can influence the material's charge transport characteristics, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While direct examples of polymers derived from this compound are not extensively reported, the synthesis of polymers from related azulene-containing monomers via Suzuki and Stille cross-coupling reactions demonstrates the feasibility of this approach. organic-chemistry.org The bromo and chloro substituents on this compound offer the necessary reactive sites for such polymerization strategies.

The following table illustrates a general approach to polymer synthesis using dihaloaromatic compounds.

| Monomer Type | Polymerization Method | Potential Polymer Properties |

| Dihalo-heterocycle | Suzuki Polycondensation | Conjugated, electroactive |

| Dihalo-heterocycle | Stille Polycondensation | Conjugated, photoluminescent |

| Dihalo-heterocycle | Yamamoto Polymerization | Conjugated, conductive |

The development of cinnoline-based polymers remains an area with significant potential for the discovery of new materials with tailored electronic and optical properties.

Scaffold for the Design of New Ligands in Catalysis

The cinnoline framework can serve as a scaffold for the design of novel ligands for transition metal catalysis. The nitrogen atoms in the cinnoline ring can act as coordination sites for metal centers, and the substituents at the 3- and 7-positions can be modified to fine-tune the steric and electronic properties of the resulting ligand.

While specific ligands derived from this compound are not yet prevalent in the literature, the principles of ligand design suggest its potential. For instance, palladium complexes with bidentate phosphine (B1218219) ligands are widely used in cross-coupling reactions. savemyexams.com The synthesis of such ligands from a cinnoline core could lead to new catalysts with unique reactivity.

The table below outlines a hypothetical synthetic route to a bidentate phosphine ligand from this compound.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Suzuki Coupling | (2-(Diphenylphosphino)phenyl)boronic acid, Pd catalyst | 3-(2-(Diphenylphosphino)phenyl)-7-chlorocinnoline |

| 2 | Suzuki Coupling | (2-(Diphenylphosphino)phenyl)boronic acid, Pd catalyst | 3,7-Bis(2-(diphenylphosphino)phenyl)cinnoline |

The resulting ligand would offer a unique bite angle and electronic environment, potentially leading to improved catalytic performance in various transformations.

Role in Multi-Step Organic Synthesis Schemes

The versatility of this compound as a chemical synthon makes it a valuable intermediate in multi-step organic synthesis. trine.edu The ability to selectively functionalize the two halogenated positions allows for the planned and controlled construction of complex target molecules. google.com

In a typical multi-step synthesis, the more reactive 3-bromo position could be addressed first, for example, through a Sonogashira coupling to introduce an alkyne. This alkyne could then be further elaborated, or the 7-chloro position could be targeted in a subsequent step, perhaps through a Buchwald-Hartwig amination to install a nitrogen-containing substituent. This stepwise approach provides a high degree of control over the final structure of the product.

A patent for allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor describes a reaction involving 7-bromo-3-chlorocinnoline (B3211090), highlighting its use in the synthesis of biologically active molecules. In this instance, the compound is reacted with potassium fluoride (B91410) in DMSO at 100°C, suggesting a nucleophilic aromatic substitution reaction.

The following table provides a representative example of a reaction involving a dihalocinnoline derivative, illustrating its role in a synthetic sequence.

| Reactant | Reagents | Conditions | Product | Reference |

| 7-Bromo-3-chlorocinnoline | KF | DMSO, 100 °C, 16 h | 7-Bromo-3-fluorocinnoline |

This example demonstrates the utility of this compound as a starting material for the synthesis of more complex and potentially pharmaceutically relevant compounds. The ability to perform sequential and selective reactions makes it a key building block for accessing novel chemical space.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for halogenated cinnolines often involve multi-step processes with harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents. A key area for future research is the development of more atom-economical and environmentally benign synthetic routes to 3-Bromo-7-chlorocinnoline. This could involve the exploration of novel catalytic systems, such as transition-metal catalysis, to enable more direct and selective C-H functionalization of the cinnoline (B1195905) core. Furthermore, the use of greener solvents and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, should be investigated to minimize the environmental impact of the synthesis.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-established for similar heterocycles. | Often low overall yield, harsh conditions, significant waste generation. |

| Catalytic C-H Functionalization | High atom economy, potential for late-stage modification. | Selectivity between different C-H bonds on the cinnoline ring can be challenging. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility. mdpi.comresearchgate.netmdpi.com | Requires specialized equipment and optimization of flow parameters. |

Exploration of Novel Reactivity Profiles and Selective Transformations

The reactivity of the 3-bromo and 7-chloro substituents on the cinnoline ring has not been extensively studied. Future research should aim to systematically investigate the differential reactivity of these two halogen atoms. This would enable the selective functionalization of either the 3- or 7-position, opening up avenues for the synthesis of a diverse library of derivatives. For instance, exploring various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, at each position would be highly valuable. Additionally, investigating nucleophilic aromatic substitution reactions could provide alternative pathways for introducing new functional groups.

Integration with Continuous Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of modern synthetic technologies, such as continuous flow chemistry and high-throughput synthesis, could significantly accelerate the exploration of this compound's chemical space. mdpi.comresearchgate.netmdpi.com Continuous flow processes can offer enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch methods. mdpi.comresearchgate.netmdpi.com High-throughput synthesis, on the other hand, would allow for the rapid generation of a large number of derivatives for biological screening or materials testing. nih.gov The development of robust and reliable flow and high-throughput protocols for the synthesis and modification of this compound would be a significant advancement. nih.gov

Deeper Mechanistic Understanding Through Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. The application of advanced analytical techniques, such as in-situ reaction monitoring using spectroscopy (e.g., NMR, IR) and computational modeling (e.g., Density Functional Theory calculations), can provide valuable insights into reaction intermediates, transition states, and kinetic profiles. This deeper mechanistic knowledge will facilitate the rational design of more efficient and selective synthetic processes.

Q & A

Q. Key Considerations :

- Monitor reaction temperature (70–80°C) to avoid side products.

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., aromatic protons near halogens show deshielding). Compare with analogues like 7-Bromo-2-chloro-3-phenylquinoline .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for MW 257.5 g/mol) and isotopic patterns from Br/Cl .

- FT-IR : Detect C-Br (550–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches.

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electron-withdrawing effects. Compare frontier orbitals (HOMO/LUMO) with non-halogenated cinnolines .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic/electrophilic attack sites.

- Solvent Modeling : Include solvation effects (e.g., PCM for DMSO) to refine reactivity predictions.

Application : These methods explain why Br at position 3 may dominate reactivity over Cl at position 7 in SNAr reactions.

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification .

- Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate before disposal.

- Exposure Response : For skin contact, rinse with water for 15 minutes and seek medical evaluation.

Advanced: How to design a study assessing the biological activity of this compound while minimizing cytotoxicity?

Q. Methodological Answer :

In Vitro Screening : Use cell lines (e.g., HEK293) for preliminary IC₅₀ assays. Include positive/negative controls (e.g., cisplatin for cytotoxicity) .

Structure-Activity Relationship (SAR) : Compare with analogues (e.g., 3-Bromo-5-chlorocinnoline) to isolate halogen effects.

Metabolic Stability : Test liver microsome stability to identify potential toxicity risks.

Q. Methodological Answer :

- Database Selection : Use SciFinder (CAS content) and Reaxys for reaction pathways; PubMed for biological data .

- Search Terms : Combine "this compound" with keywords like "synthesis," "spectroscopy," or "reactivity."

- Filters : Limit results to peer-reviewed articles (2000–2025) and exclude patents.

Tip : Use Boolean operators (AND/OR) for precision, e.g., (this compound) AND (NMR OR XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.